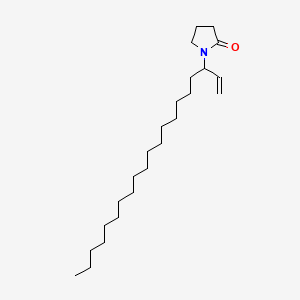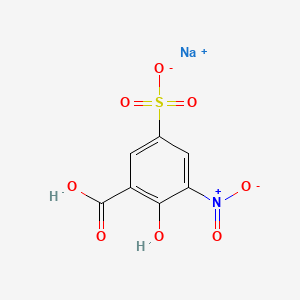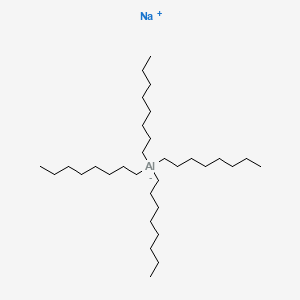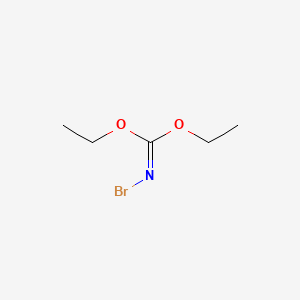
Diethyl N-bromoimidocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl N-bromoimidocarbonate: is an organic compound with the molecular formula C5H10BrNO2. It is known for its role as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds. The compound is characterized by the presence of a bromo group attached to an imidocarbonate structure, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl N-bromoimidocarbonate can be synthesized through the reaction of diethyl imidocarbonate with bromine. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The reaction proceeds as follows: [ \text{(C2H5O)2C=NH} + \text{Br2} \rightarrow \text{(C2H5O)2C=NBr} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound involves the continuous addition of bromine to a solution of diethyl imidocarbonate under controlled temperature and pressure conditions. The process ensures high yield and purity of the product, which is essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions: Diethyl N-bromoimidocarbonate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, leading to the formation of imidocarbonate derivatives.
Reduction Reactions: The compound can be reduced to diethyl imidocarbonate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, oxidation can occur under specific conditions, leading to the formation of diethyl imidocarbonate oxides.
Common Reagents and Conditions:
Substitution: Amines, in the presence of a base such as triethylamine, at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide in the presence of a catalyst.
Major Products:
Substitution: Imidocarbonate derivatives.
Reduction: Diethyl imidocarbonate.
Oxidation: Diethyl imidocarbonate oxides.
Scientific Research Applications
Diethyl N-bromoimidocarbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, particularly in the formation of carbon-nitrogen bonds.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of diethyl N-bromoimidocarbonate involves the formation of a reactive intermediate through the cleavage of the bromo group. This intermediate can then react with nucleophiles, leading to the formation of new carbon-nitrogen bonds. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Diethyl imidocarbonate: Lacks the bromo group, making it less reactive in substitution reactions.
Diethyl N-chloroimidocarbonate: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and reaction conditions.
Diethyl N-iodoimidocarbonate: Contains an iodo group, which is more reactive than the bromo group, making it suitable for different types of reactions.
Uniqueness: Diethyl N-bromoimidocarbonate is unique due to its balanced reactivity, making it versatile for various synthetic applications. The presence of the bromo group allows for selective substitution reactions, which are not as easily achieved with the chloro or iodo analogs .
Properties
CAS No. |
93963-18-9 |
|---|---|
Molecular Formula |
C5H10BrNO2 |
Molecular Weight |
196.04 g/mol |
IUPAC Name |
N-bromo-1,1-diethoxymethanimine |
InChI |
InChI=1S/C5H10BrNO2/c1-3-8-5(7-6)9-4-2/h3-4H2,1-2H3 |
InChI Key |
HGOBDYHNTJGKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NBr)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



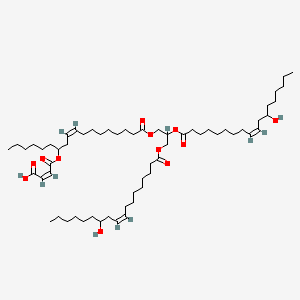
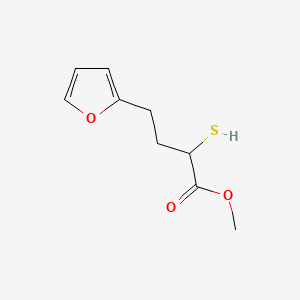
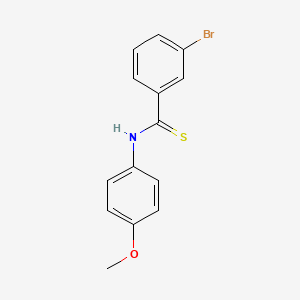
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
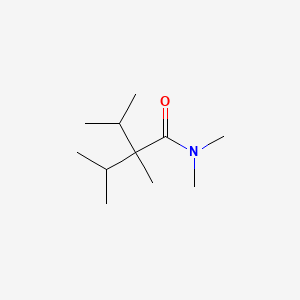

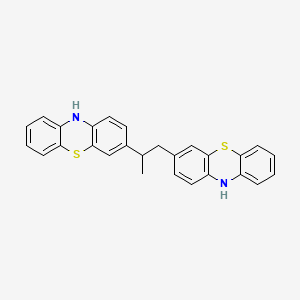
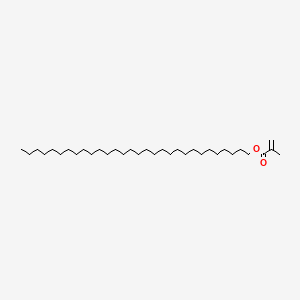

![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
